molecular formula C18H26N2O3S B14972487 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide

Cat. No.: B14972487
M. Wt: 350.5 g/mol
InChI Key: DPFDVMRWDSEAEI-UHFFFAOYSA-N
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Description

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOPENTANECARBOXAMIDE is a complex organic compound that features a sulfonyl group, a tetrahydroquinoline moiety, and a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOPENTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the tetrahydroquinoline derivative with propane-1-sulfonyl chloride under basic conditions.

    Formation of the Cyclopentanecarboxamide Group: The final step involves the coupling of the sulfonylated tetrahydroquinoline with cyclopentanecarboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOPENTANECARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structure may be useful in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOPENTANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group can form strong interactions with amino acid residues, while the tetrahydroquinoline and cyclopentanecarboxamide groups can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(METHANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOPENTANECARBOXAMIDE
  • N-[1-(ETHANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOPENTANECARBOXAMIDE

Uniqueness

N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]CYCLOPENTANECARBOXAMIDE is unique due to the presence of the propane-1-sulfonyl group, which can influence its chemical reactivity and biological activity. The length of the alkyl chain in the sulfonyl group can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclopentanecarboxamide

InChI

InChI=1S/C18H26N2O3S/c1-2-12-24(22,23)20-11-5-8-15-13-16(9-10-17(15)20)19-18(21)14-6-3-4-7-14/h9-10,13-14H,2-8,11-12H2,1H3,(H,19,21)

InChI Key

DPFDVMRWDSEAEI-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCC3

Origin of Product

United States

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